(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL
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Overview
Description
(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL: is a chiral compound with a cyclopentane ring substituted with a hydroxyl group and a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,5-dimethylbenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 3,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form cyclopentane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.
Medicine
Pharmaceuticals: Potential use in the development of chiral drugs.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing biological pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopentan-1-OL: Similar structure but without the dimethyl substitutions on the phenyl ring.
(1R,2S)-2-(3,5-Dimethylphenyl)cyclohexan-1-OL: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
Stereochemistry: The specific (1R,2S) configuration provides unique chiral properties.
Substituents: The presence of 3,5-dimethyl groups on the phenyl ring influences the compound’s reactivity and interactions.
Properties
IUPAC Name |
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFUOQYIAKJGKU-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCC[C@H]2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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